(E)-N-(2-ethylphenyl)-2-(4-oxo-5-(thiophen-2-ylmethylene)-2-thioxothiazolidin-3-yl)acetamide

Description

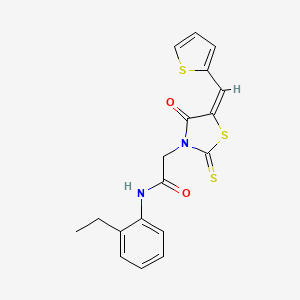

The compound (E)-N-(2-ethylphenyl)-2-(4-oxo-5-(thiophen-2-ylmethylene)-2-thioxothiazolidin-3-yl)acetamide belongs to the class of N-substituted 2-thioxothiazolidin-4-one acetamides. Its core structure comprises a thiazolidinone ring substituted at position 5 with a thiophen-2-ylmethylene group and at position 3 with an acetamide side chain bearing a 2-ethylphenyl substituent. The (E)-stereochemistry at the exocyclic double bond (C5-methylene) is critical for conformational stability and biological activity. This scaffold is of interest due to its structural similarity to pharmacologically active thiazolidinones, which exhibit antimicrobial, anticancer, and enzyme-inhibitory properties .

Properties

IUPAC Name |

N-(2-ethylphenyl)-2-[(5E)-4-oxo-2-sulfanylidene-5-(thiophen-2-ylmethylidene)-1,3-thiazolidin-3-yl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16N2O2S3/c1-2-12-6-3-4-8-14(12)19-16(21)11-20-17(22)15(25-18(20)23)10-13-7-5-9-24-13/h3-10H,2,11H2,1H3,(H,19,21)/b15-10+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XKLXTJDLYXACJD-XNTDXEJSSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=CC=C1NC(=O)CN2C(=O)C(=CC3=CC=CS3)SC2=S | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC1=CC=CC=C1NC(=O)CN2C(=O)/C(=C\C3=CC=CS3)/SC2=S | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16N2O2S3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

388.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound (E)-N-(2-ethylphenyl)-2-(4-oxo-5-(thiophen-2-ylmethylene)-2-thioxothiazolidin-3-yl)acetamide is a novel derivative within the thioxothiazolidin class, known for its diverse biological activities. This article explores its biological activity, focusing on its potential as an antimicrobial and anticancer agent, as well as its inhibitory effects on urease.

Chemical Structure and Properties

The compound features a thioxothiazolidine core, which is significant for its biological activities. The structural formula can be represented as follows:

1. Urease Inhibition

Recent studies have highlighted the compound's potential as a potent urease inhibitor. Urease is an enzyme that catalyzes the hydrolysis of urea into ammonia and carbon dioxide, playing a crucial role in various pathological conditions, including urinary tract infections.

In a study examining various thioxothiazolidin derivatives, the compound exhibited significant urease inhibition with an IC50 value in the range of 1.473–9.274 µM , outperforming standard inhibitors like hydroxyurea (IC50 = 100 µM) . The structure–activity relationship (SAR) analysis indicated that modifications at the R1 position significantly affected the inhibitory potency. Notably, the compound demonstrated strong binding interactions with the active site of urease, characterized by hydrophobic interactions and hydrogen bonding .

Table 1: Urease Inhibition Potency of Thioxothiazolidin Derivatives

| Compound | IC50 (µM) | Remarks |

|---|---|---|

| Hydroxyurea | 100 | Standard inhibitor |

| Thiourea | 23.62 | Moderate inhibitor |

| (E)-N-(2-ethylphenyl)-... | 1.473 - 9.274 | Potent inhibitor |

2. Antimicrobial Activity

The compound also demonstrated notable antimicrobial properties against various bacterial strains. In vitro tests revealed that it exhibited significant activity against both standard and resistant strains of Staphylococcus aureus, with specific compounds showing up to 37% inhibition in biofilm formation at concentrations of 512 µg/mL .

Table 2: Antimicrobial Activity Against S. aureus

| Compound | Concentration (µg/mL) | % Inhibition |

|---|---|---|

| Compound 6n | 512 | 37% |

| Compound 6o | 512 | 27% |

3. Cytotoxic Activity

The cytotoxic effects of the compound were evaluated against cancer cell lines such as K562 (chronic myelogenous leukemia) and MCF7 (breast cancer). The results indicated moderate cytotoxicity, suggesting that while the compound may have potential as an anticancer agent, further optimization is necessary to enhance selectivity towards cancer cells over normal cells .

The biological activity of (E)-N-(2-ethylphenyl)-... can be attributed to its ability to interact with specific enzymes and cellular targets. The thioxothiazolidin moiety is known to facilitate various interactions, including:

- Hydrogen bonding : Essential for binding to active sites of enzymes.

- Chelation properties : Important for metal-binding enzymes like urease.

Molecular docking studies have shown favorable binding conformations and energy scores, indicating a high likelihood of effective interaction with target proteins .

Scientific Research Applications

Chemical Properties and Structure

The molecular formula of the compound is , with a molecular weight of approximately 338.5 g/mol. The structure features a thiazolidinone moiety, which is often associated with diverse biological activities, including anticancer and antimicrobial properties.

Anticancer Activity

Recent studies have demonstrated that derivatives of this compound exhibit significant cytotoxic effects against various cancer cell lines, including:

- HepG-2 (human hepatocellular carcinoma)

- A549 (human lung cancer)

In vitro assays have shown that these compounds can inhibit cell proliferation effectively when compared to standard anticancer drugs like cisplatin. For instance, a study utilizing molecular docking revealed that certain derivatives had strong binding interactions with dihydrofolate reductase, a key enzyme involved in cancer cell growth .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity. In vitro testing against bacteria and fungi has shown promising results, indicating its potential as an antimicrobial agent. Specifically, it demonstrated notable inhibition zones in disk diffusion assays against Candida albicans and several gram-positive bacteria .

Anticancer Efficacy Evaluation

A comprehensive study assessed the cytotoxicity of various thiazolidinone derivatives on multiple cancer cell lines using the MTT assay. Results indicated that modifications in the chemical structure significantly enhanced anticancer activity, with some compounds achieving over 80% growth inhibition against specific cell lines .

Antimicrobial Screening

Another study focused on synthesizing thiadiazolopyrimidine derivatives and evaluating their antimicrobial effects. The results highlighted that certain modifications led to improved efficacy against a range of microbial strains, showcasing the compound's versatility in therapeutic applications .

Comparison with Similar Compounds

Key Observations:

C5 Substituent Effects: Electron-withdrawing groups (e.g., 4-chlorobenzylidene in Compound 9) correlate with higher yields (90%) and elevated melting points (186–187°C), suggesting enhanced crystallinity and stability . Electron-donating substituents (e.g., 4-methoxybenzylidene in ) could enhance solubility but reduce thermal stability compared to halogenated analogs.

N3-Acetamide Side Chain :

- Bulky substituents (e.g., 2-ethylphenyl in the target compound) may sterically hinder enzymatic degradation, prolonging biological activity.

- Polar groups (e.g., 2-hydroxyphenyl in ) facilitate hydrogen bonding, critical for target recognition in drug-receptor interactions .

Synthetic Efficiency :

- Yields for analogs vary significantly (53–90%), influenced by substituent reactivity and purification challenges. The target compound’s thiophen-2-yl group, being moderately electron-rich, might require optimized reaction conditions for synthesis .

Spectroscopic and Crystallographic Insights

- Spectroscopy: Analogs in and were characterized via 1H-NMR, MS, and IR, confirming the integrity of the thiazolidinone core and substituent positions. For the target compound, similar techniques would validate the (E)-configuration and thiophene incorporation .

- Crystallography: highlights the twisted conformation between aromatic and thiazole rings (61.8° dihedral angle in dichlorophenyl analogs), suggesting that the target compound’s thiophene ring may adopt a similar non-planar geometry, influencing packing efficiency and solubility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.